molecular formula C10H9N3O2 B3045107 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 10198-75-1

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B3045107
CAS No.: 10198-75-1
M. Wt: 203.20
InChI Key: FONVMUAAGGNQEH-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Cellular Effects

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carbaldehyde with urea and an appropriate ketone under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, compounds with similar structures are investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methyl-2-(pyridin-2-yl)pyrimidine
  • 5-Methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one
  • 6-Hydroxy-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with molecular targets, differentiating it from similar compounds.

Properties

IUPAC Name

4-hydroxy-5-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-9(14)12-8(13-10(6)15)7-4-2-3-5-11-7/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONVMUAAGGNQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216463
Record name 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-75-1
Record name 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10198-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-5-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 5
6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one
Reactant of Route 6
6-Hydroxy-5-methyl-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one

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